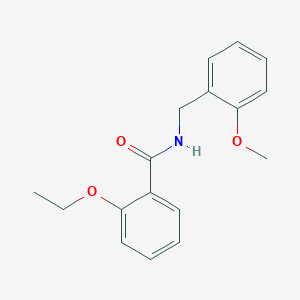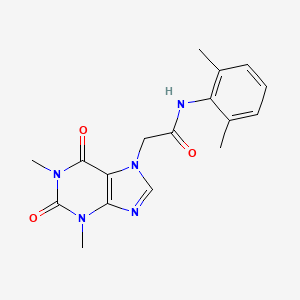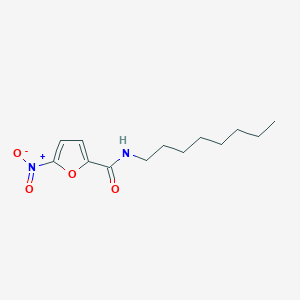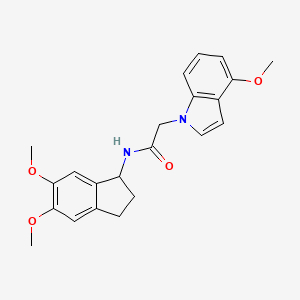![molecular formula C21H24N4O5S B11021005 1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B11021005.png)
1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound X , is a complex organic molecule with a fascinating structure. Let’s break it down:
- The core scaffold consists of a pyrrolidine ring, which is a five-membered nitrogen heterocycle. Medicinal chemists often use pyrrolidine-based compounds due to their versatility and potential for drug development .
- The compound contains a phenyl group substituted with a morpholine moiety (morpholin-4-ylsulfonyl) and a pyridine-2-ylmethyl group.
- The carboxamide functional group (pyrrolidine-3-carboxamide) adds further complexity.
Preparation Methods
Synthetic Routes:
Several synthetic approaches exist for Compound X. Here are two common methods:
-
Ring Construction from Precursors
- Start with a suitable cyclic or acyclic precursor.
- Introduce the pyrrolidine ring through cyclization reactions, e.g., reductive amination or intramolecular condensation.
- Functionalize the resulting pyrrolidine ring to incorporate the desired substituents.
-
Functionalization of Preformed Pyrrolidine Rings
- Begin with a preformed pyrrolidine ring (e.g., proline derivatives).
- Modify the ring by introducing the phenyl, morpholine, and pyridine moieties.
Industrial Production:
The industrial-scale synthesis of Compound X involves optimization of reaction conditions, scalability, and purification methods. Detailed protocols are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: Oxidative processes can modify the phenyl or pyridine rings.
Reduction: Reduction of the carbonyl group (5-oxo) may yield a corresponding alcohol.
Substitution: Substituents on the phenyl ring can be replaced using appropriate reagents.
Major Products: These reactions lead to diverse derivatives, each with distinct properties.
Scientific Research Applications
Compound X finds applications in:
Medicinal Chemistry: Investigated as a potential drug candidate due to its unique structure and potential interactions with biological targets.
Biology: Used in studies related to cellular processes, signaling pathways, and enzyme inhibition.
Industry: May serve as a precursor for other compounds or as a building block in organic synthesis.
Mechanism of Action
The precise mechanism of action remains an active area of research. Compound X likely interacts with specific molecular targets (e.g., enzymes, receptors) and modulates relevant pathways. Further studies are needed to elucidate its effects fully.
Comparison with Similar Compounds
Compound X stands out due to its intricate structure. Similar compounds include:
- Compound Y: A related pyrrolidine-based molecule with distinct substituents.
- Compound Z: Another pyrrolidine derivative investigated for its biological activity.
Properties
Molecular Formula |
C21H24N4O5S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
1-(4-morpholin-4-ylsulfonylphenyl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H24N4O5S/c26-20-13-16(21(27)23-14-17-3-1-2-8-22-17)15-25(20)18-4-6-19(7-5-18)31(28,29)24-9-11-30-12-10-24/h1-8,16H,9-15H2,(H,23,27) |
InChI Key |
ILECLIDNXVZIIB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11020927.png)
![N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-[(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-methyl-1-oxobutan-2-yl]pyridine-3,4-dicarboxamide](/img/structure/B11020934.png)

![4,5-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-nitrobenzamide](/img/structure/B11020943.png)
![trans-4-({[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11020955.png)



![3,5-Dimethyl-1-[(4-nitrophenyl)sulfonyl]piperidine](/img/structure/B11020974.png)

![N-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-isoleucine](/img/structure/B11020987.png)


![Methyl 3-[(2,5-dichlorophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11020991.png)
